Butyl heptanoate
Overview
Description
Butyl heptanoate: heptanoic acid butyl ester , is an organic compound with the molecular formula C11H22O2 . It is an ester formed from butanol and heptanoic acid. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry .
Mechanism of Action
Target of Action
Butyl heptanoate, also known as butyl ester of heptanoic acid, is a type of fatty acid ester
Mode of Action
As an ester, it is likely to undergo hydrolysis in the body, breaking down into butanol and heptanoic acid . This reaction is typically catalyzed by esterases, a class of enzymes that are widely distributed in the body.
Biochemical Pathways
Heptanoic acid, a medium-chain fatty acid, can be broken down through β-oxidation in the mitochondria to produce acetyl-CoA, which enters the citric acid cycle .
Biochemical Analysis
Biochemical Properties
Butyl heptanoate is a fatty acid ester . It is synthesized through the enzymatic reaction of heptanoic acid with butanol . The maximum biocatalytic activity was observed in the synthesis of this compound in nonpolar solvents like hexane and toluene
Cellular Effects
For instance, they can interfere with cell signaling pathways and gene expression
Molecular Mechanism
It is known that it is synthesized through an enzymatic reaction involving heptanoic acid and butanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl heptanoate is typically synthesized through an esterification reaction between butanol and heptanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester. The general reaction is as follows:
C4H9OH+C7H14O2→C11H22O2+H2O
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where butanol and heptanoic acid are mixed in the presence of a strong acid catalyst. The reaction mixture is heated under reflux to drive the reaction to completion. The resulting ester is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Butyl heptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into butanol and heptanoic acid.
Reduction: Although esters are generally resistant to reduction, they can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Strong reducing agents like LiAlH4.
Transesterification: Alcohols and acid or base catalysts.
Major Products Formed:
Hydrolysis: Butanol and heptanoic acid.
Reduction: Butanol and heptanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Chemistry: Butyl heptanoate is used as a solvent and intermediate in organic synthesis. It is also employed in the study of esterification and hydrolysis reactions.
Biology: In biological research, this compound is used as a model compound to study the metabolism of esters in living organisms.
Medicine: While not directly used as a drug, this compound’s derivatives and related compounds are studied for their potential therapeutic properties.
Industry: this compound is widely used in the flavor and fragrance industry due to its fruity aroma. It is also used as a plasticizer in the production of plastics and resins .
Comparison with Similar Compounds
Butyl butanoate: Another ester with a fruity odor, commonly used in flavorings.
Ethyl heptanoate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl heptanoate: Similar in structure but with a methyl group instead of a butyl group.
Uniqueness: Butyl heptanoate is unique due to its specific combination of butanol and heptanoic acid, giving it distinct physical and chemical properties, such as its boiling point and solubility. Its pleasant fruity odor makes it particularly valuable in the flavor and fragrance industry .
Properties
IUPAC Name |
butyl heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-7-8-9-11(12)13-10-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQSPODHFDGVAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063906 | |
Record name | Butyl heptanoate | |
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Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a herbaceous, slightly fruity odour | |
Record name | Butyl heptanoate | |
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Record name | Butyl heptanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041559 | |
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Record name | Butyl heptanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/22/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
226.20 °C. @ 760.00 mm Hg | |
Record name | Butyl heptanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041559 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in most organic solvents | |
Record name | Butyl heptanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/22/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.8555 (20°) | |
Record name | Butyl heptanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/22/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.08 [mmHg] | |
Record name | Butyl heptanoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
5454-28-4 | |
Record name | Butyl heptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5454-28-4 | |
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Record name | Butyl heptanoate | |
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Record name | BUTYL HEPTANOATE | |
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Record name | Heptanoic acid, butyl ester | |
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Record name | Butyl heptanoate | |
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Record name | Butyl heptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.279 | |
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Record name | BUTYL HEPTANOATE | |
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Record name | Butyl heptanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041559 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-68.4 °C | |
Record name | Butyl heptanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041559 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of butyl heptanoate in fruit flies like Rhagoletis pomonella?
A1: this compound acts as a significant olfactory attractant for the apple maggot fly, Rhagoletis pomonella. Research shows that this fly species exhibits a strong behavioral response to this ester, likely due to its presence in the headspace of their host fruits. [] Interestingly, the flies display a high degree of olfactory specificity, responding maximally to straight-chain esters with a specific length and structure. [] You can find more details in this .
Q2: Can this compound be synthesized in a laboratory setting?
A2: Yes, this compound can be synthesized through a catalytic esterification reaction. One study demonstrated the use of a rare earth solid superacid, SO42-/TiO2/La3+, as a catalyst for this reaction. [] The research highlighted the effectiveness of this method, achieving a high yield of this compound under optimized conditions. [] Learn more about this synthesis method in this .
Q3: How does the storage period of fruits impact the presence of this compound?
A3: Research on Korean kiwifruits (Actinidia deliciosa Planch.) revealed that this compound is one of the volatile components present. [] While not the dominant volatile, its presence, along with other esters, contributes to the overall flavor profile of the fruit. [] Explore the impact of storage on kiwifruit volatiles in this .
Q4: Is this compound found in other plant species besides fruits?
A4: Yes, this compound has been identified in the essential oil of Thapsia garganica subsp. messanensis, an endemic plant of Sicily. [] This discovery suggests that the ester might play a role in the plant's chemical ecology, potentially attracting pollinators or deterring herbivores. [] This provides a detailed analysis of the plant's essential oil composition.
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